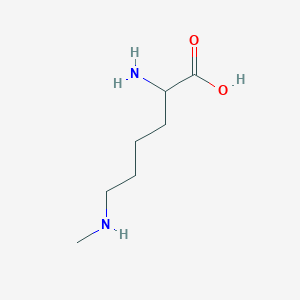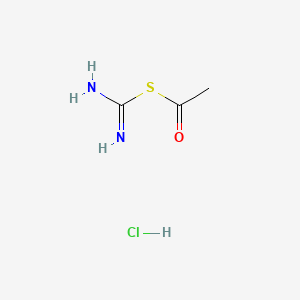
Acetyl isothiouronium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl isothiouronium chloride is a chemical compound that belongs to the class of isothiouronium salts. These compounds are known for their ability to form strong hydrogen bonds, making them useful in various chemical reactions and applications. This compound is particularly interesting due to its unique structure and reactivity, which allows it to participate in a wide range of chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of acetyl isothiouronium chloride typically involves the reaction of thiourea with acetyl chloride. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to reflux. The product is then isolated by filtration and purified by recrystallization. The general reaction scheme is as follows:
Thiourea+Acetyl chloride→Acetyl isothiouronium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and concentration, which are crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetyl isothiouronium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted isothiouronium salts.
Aplicaciones Científicas De Investigación
Acetyl isothiouronium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form strong hydrogen bonds.
Industry: It is used in the production of polymers, adhesives, and other materials that require strong hydrogen bonding interactions.
Mecanismo De Acción
The mechanism by which acetyl isothiouronium chloride exerts its effects involves the formation of strong hydrogen bonds with target molecules. This interaction can stabilize transition states in chemical reactions, making it a valuable catalyst in various processes. The molecular targets and pathways involved include:
Enzyme active sites: It can bind to enzymes and alter their activity.
Protein-protein interactions: It can disrupt or stabilize interactions between proteins.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A precursor to acetyl isothiouronium chloride, known for its ability to form strong hydrogen bonds.
S-Benzyl isothiouronium chloride: Another isothiouronium salt with similar reactivity but different substituents.
Acetyl chloride: Used in the synthesis of this compound, known for its reactivity with nucleophiles.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form strong hydrogen bonds makes it particularly valuable in applications that require precise control of molecular interactions.
Propiedades
Número CAS |
63679-61-8 |
|---|---|
Fórmula molecular |
C3H7ClN2OS |
Peso molecular |
154.62 g/mol |
Nombre IUPAC |
S-carbamimidoyl ethanethioate;hydrochloride |
InChI |
InChI=1S/C3H6N2OS.ClH/c1-2(6)7-3(4)5;/h1H3,(H3,4,5);1H |
Clave InChI |
AZFOLRQLXUCGJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
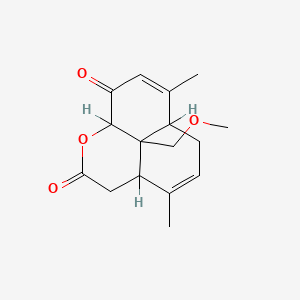
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
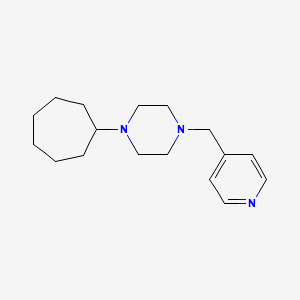
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)

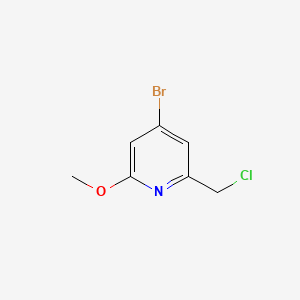
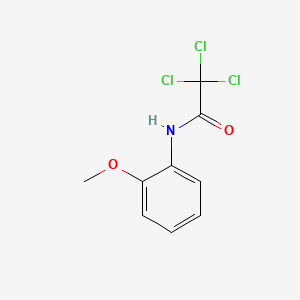
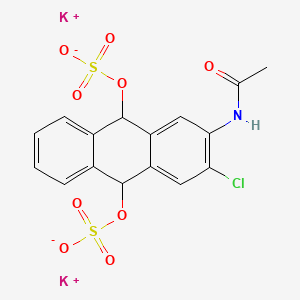
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
